molecular formula C7H10N2O B1309440 2-(Methylamino)pyridine-3-methanol CAS No. 32399-12-5

2-(Methylamino)pyridine-3-methanol

Cat. No. B1309440
CAS RN: 32399-12-5
M. Wt: 138.17 g/mol
InChI Key: VYPMWCUNCNMNOM-UHFFFAOYSA-N
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Patent
US08334236B2

Procedure details

Under a nitrogen gas stream, 14.4 g (0.38 mol) of lithium aluminum hydride was added to tetrahydrofuran (300 mL) under ice cooling, and a tetrahydrofuran (100 mL) solution of crude 2-(methylamino)nicotinic acid was added dropwise to the above mixture. The resulting mixture was stirred overnight at room temperature. Ethyl acetate was added to the reaction mixture, and 152 mL of a 10% aqueous solution of sodium hydroxide was further added thereto. Insoluble materials were filtered off. The filtrate was concentrated, and the residue was purified by column chromatography (ethyl acetate:n-hexane=1:1 to 4:1). Thus, 9.10 g (yield: 35%) of the title compound was obtained as a pale yellow viscous product.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH3:12][NH:13][C:14]1[N:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16](O)=[O:17].[OH-].[Na+]>C(OCC)(=O)C>[CH3:12][NH:13][C:14]1[C:15]([CH2:16][OH:17])=[CH:19][CH:20]=[CH:21][N:22]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=C(C(=O)O)C=CC=N1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (ethyl acetate:n-hexane=1:1 to 4:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.